4-bromo-N-(3-cyanothiophen-2-yl)-2-fluorobenzamide 4-bromo-N-(3-cyanothiophen-2-yl)-2-fluorobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20724782
InChI: InChI=1S/C12H6BrFN2OS/c13-8-1-2-9(10(14)5-8)11(17)16-12-7(6-15)3-4-18-12/h1-5H,(H,16,17)
SMILES:
Molecular Formula: C12H6BrFN2OS
Molecular Weight: 325.16 g/mol

4-bromo-N-(3-cyanothiophen-2-yl)-2-fluorobenzamide

CAS No.:

Cat. No.: VC20724782

Molecular Formula: C12H6BrFN2OS

Molecular Weight: 325.16 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-(3-cyanothiophen-2-yl)-2-fluorobenzamide -

Specification

Molecular Formula C12H6BrFN2OS
Molecular Weight 325.16 g/mol
IUPAC Name 4-bromo-N-(3-cyanothiophen-2-yl)-2-fluorobenzamide
Standard InChI InChI=1S/C12H6BrFN2OS/c13-8-1-2-9(10(14)5-8)11(17)16-12-7(6-15)3-4-18-12/h1-5H,(H,16,17)
Standard InChI Key NMPFSVSWZKIADS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Br)F)C(=O)NC2=C(C=CS2)C#N

Introduction

Key Findings

4-Bromo-N-(3-cyanothiophen-2-yl)-2-fluorobenzamide is a structurally complex benzamide derivative featuring a bromine atom at the para position, a fluorine atom at the ortho position of the benzene ring, and a 3-cyanothiophene moiety linked via an amide bond. This compound exhibits potential as a pharmaceutical intermediate or bioactive agent, with synthetic routes leveraging cross-coupling and amidation reactions. Below, we explore its chemical identity, synthesis, physicochemical properties, and applications.

Chemical Identity and Structural Features

4-Bromo-N-(3-cyanothiophen-2-yl)-2-fluorobenzamide (C₁₂H₇BrFN₂OS) is characterized by the following structural components:

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₇BrFN₂OS
Molecular Weight342.22 g/mol
IUPAC Name4-Bromo-N-(3-cyanothiophen-2-yl)-2-fluorobenzamide
Key Functional GroupsBromo (C-Br), Fluoro (C-F), Cyano (C≡N), Amide (CONH), Thiophene

The benzene ring’s substitution pattern (bromo at C4, fluoro at C2) and the electron-withdrawing cyano group on the thiophene ring influence reactivity and intermolecular interactions .

Synthetic Methodology

The synthesis involves multi-step organic reactions, typically starting with functionalized benzoyl chlorides and aminothiophenes.

Synthesis of the Benzamide Core

  • 4-Bromo-2-fluorobenzoic Acid Activation:
    The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

    4-Bromo-2-fluorobenzoic acid+SOCl24-Bromo-2-fluorobenzoyl chloride+HCl+SO2\text{4-Bromo-2-fluorobenzoic acid} + \text{SOCl}_2 \rightarrow \text{4-Bromo-2-fluorobenzoyl chloride} + \text{HCl} + \text{SO}_2 \uparrow

    This step is critical for facilitating nucleophilic acyl substitution .

  • Amidation with 3-Cyanothiophen-2-amine:
    The acid chloride reacts with 3-cyanothiophen-2-amine in the presence of a base (e.g., triethylamine) to form the amide bond:

    4-Bromo-2-fluorobenzoyl chloride+3-cyanothiophen-2-amineEt3NTarget Compound+HCl\text{4-Bromo-2-fluorobenzoyl chloride} + \text{3-cyanothiophen-2-amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}

    Yields depend on reaction conditions (e.g., solvent: dichloromethane, temperature: 0–25°C) .

Alternative Routes

  • Suzuki Cross-Coupling: For introducing aryl groups, palladium-catalyzed coupling (e.g., Pd(PPh₃)₄, K₃PO₄) with boronic acids can modify the thiophene or benzene rings .

  • Cyano Group Introduction: The thiophene’s cyano group may be installed via halogen-cyano exchange or oxidation of amines .

Physicochemical Properties

Table 2: Spectral and Physical Data

PropertyValue/DescriptionSource Analogue
Melting Point180–185°C (decomposes)Similar benzamides
IR (ν, cm⁻¹)3280 (N-H), 2200 (C≡N), 1660 (C=O)
¹H NMR (CDCl₃, δ)8.2 (s, 1H, NH), 7.6–7.8 (m, Ar-H), 6.9 (d, thiophene-H)
SolubilityLow in water; soluble in DMSO, DMF

The electron-withdrawing groups (Br, F, CN) reduce electron density, increasing stability toward electrophilic substitution but enhancing hydrogen-bonding potential .

Applications and Biological Relevance

Pharmaceutical Intermediate

  • Kinase Inhibition: Structural analogs (e.g., enzalutamide derivatives) show activity against androgen receptors, suggesting potential in cancer therapy .

  • Antimicrobial Activity: Thiophene-containing benzamides exhibit moderate activity against bacterial strains .

Material Science

  • Organic Semiconductors: The conjugated thiophene-amide system may facilitate charge transport in thin-film transistors .

ParameterRecommendation
ToxicityAvoid inhalation/ingestion; irritant
StorageSealed, dry, 2–8°C
PPEGloves, goggles, lab coat

No explicit toxicological data exists for this compound, but brominated and cyanated analogs require caution .

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